molecular formula C22H18ClNO3 B15041646 ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15041646
M. Wt: 379.8 g/mol
InChI Key: ZKYCNQMXTUZEMK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific steps for this compound might involve:

    Formation of the indole core: Reacting 2-chlorophenylhydrazine with a suitable ketone under acidic conditions.

    Hydroxylation: Introducing the hydroxyl group at the 5-position using a hydroxylating agent.

    Esterification: Forming the ethyl ester at the 3-carboxylate position using an esterifying agent like ethyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the carbonyl group or reduce double bonds using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully reduced indole derivative.

    Substitution: Formation of a substituted indole derivative with a new functional group replacing the chlorine atom.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This is particularly relevant in its potential anticancer and antimicrobial activities, where it can interfere with the function of critical enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the 2-chlorophenyl and 5-hydroxy groups, which confer distinct chemical and biological properties. These substitutions can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C22H18ClNO3/c1-3-27-22(26)20-13(2)24(18-11-7-6-10-17(18)23)21-15-9-5-4-8-14(15)19(25)12-16(20)21/h4-12,25H,3H2,1-2H3

InChI Key

ZKYCNQMXTUZEMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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